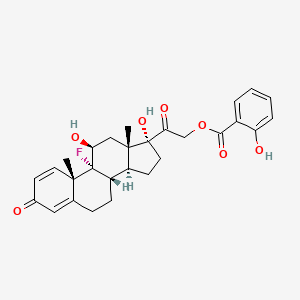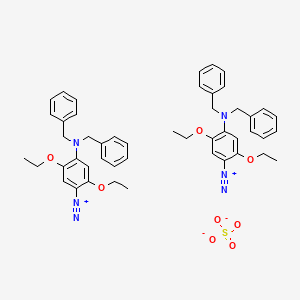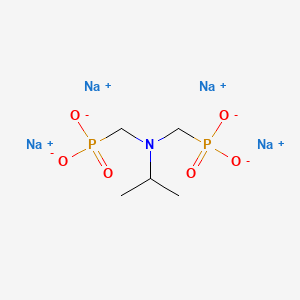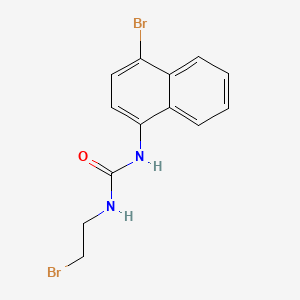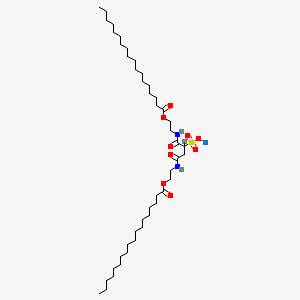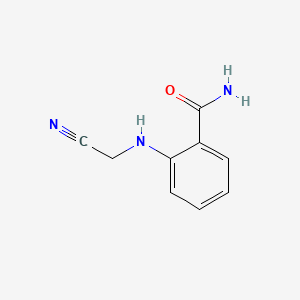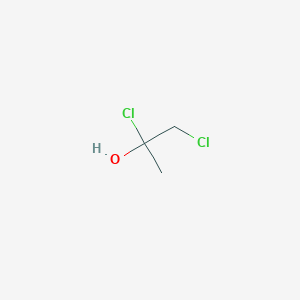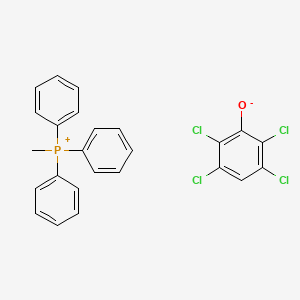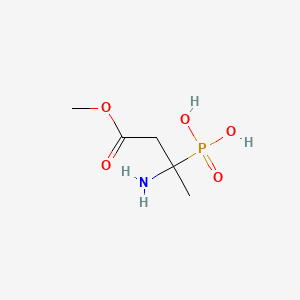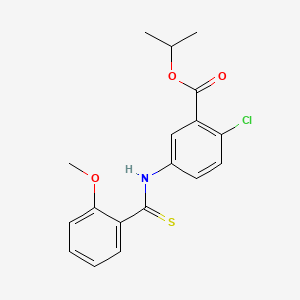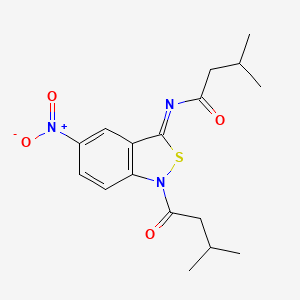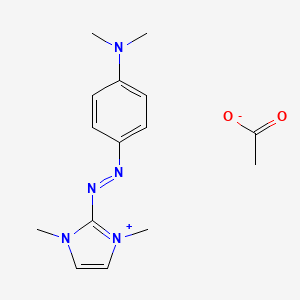
2-((4-(Dimethylamino)phenyl)azo)-1,3-dimethyl-1H-imidazolium acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((4-(Dimethylamino)phenyl)azo)-1,3-dimethyl-1H-imidazolium acetate is a synthetic organic compound known for its vibrant color and unique chemical properties. This compound is part of the azo dye family, which is characterized by the presence of a nitrogen-nitrogen double bond (N=N) connecting two aromatic rings. The dimethylamino group attached to the phenyl ring enhances its electron-donating properties, making it useful in various applications, including dyeing textiles and as a pH indicator.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(Dimethylamino)phenyl)azo)-1,3-dimethyl-1H-imidazolium acetate typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-(dimethylamino)aniline using sodium nitrite and hydrochloric acid to form the diazonium salt. This intermediate is then coupled with 1,3-dimethylimidazole under basic conditions to yield the desired azo compound. The reaction is usually carried out at low temperatures to maintain the stability of the diazonium salt.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors to control temperature and pH precisely. The diazonium salt formation and subsequent coupling reaction are monitored to ensure high yield and purity. The final product is then purified using recrystallization or chromatography techniques.
化学反応の分析
Types of Reactions
2-((4-(Dimethylamino)phenyl)azo)-1,3-dimethyl-1H-imidazolium acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride for halogenation or concentrated sulfuric acid for nitration.
Major Products
Oxidation: Products vary based on the oxidizing agent but may include quinones or other oxidized aromatic compounds.
Reduction: The primary products are the corresponding amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
科学的研究の応用
2-((4-(Dimethylamino)phenyl)azo)-1,3-dimethyl-1H-imidazolium acetate has several applications in scientific research:
Chemistry: Used as a dye in various chemical reactions to monitor pH changes or as a chromophore in spectroscopic studies.
Biology: Employed in staining biological tissues for microscopic analysis.
Medicine: Investigated for potential use in drug delivery systems due to its ability to bind to specific biological targets.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored inks and paints.
作用機序
The compound exerts its effects primarily through its azo group, which can undergo reversible changes in response to environmental conditions such as pH and light. The dimethylamino group enhances its electron-donating properties, making it more reactive in certain chemical environments. The molecular targets and pathways involved depend on the specific application, such as binding to proteins in biological systems or interacting with other chemicals in industrial processes.
類似化合物との比較
Similar Compounds
Methyl Orange: Another azo dye with similar pH indicator properties.
Congo Red: Used in histology for staining tissues.
Sudan III: Employed in lipid staining.
Uniqueness
2-((4-(Dimethylamino)phenyl)azo)-1,3-dimethyl-1H-imidazolium acetate is unique due to its specific combination of the dimethylamino group and the imidazolium moiety, which provides distinct electronic and steric properties. This uniqueness makes it particularly useful in applications requiring precise control over chemical reactivity and color properties.
特性
CAS番号 |
93981-01-2 |
|---|---|
分子式 |
C15H21N5O2 |
分子量 |
303.36 g/mol |
IUPAC名 |
4-[(1,3-dimethylimidazol-1-ium-2-yl)diazenyl]-N,N-dimethylaniline;acetate |
InChI |
InChI=1S/C13H18N5.C2H4O2/c1-16(2)12-7-5-11(6-8-12)14-15-13-17(3)9-10-18(13)4;1-2(3)4/h5-10H,1-4H3;1H3,(H,3,4)/q+1;/p-1 |
InChIキー |
DXCRCNHQYDTKNV-UHFFFAOYSA-M |
正規SMILES |
CC(=O)[O-].CN1C=C[N+](=C1N=NC2=CC=C(C=C2)N(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



